![molecular formula C25H24FNO4 B1588763 (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID CAS No. 769908-13-6](/img/structure/B1588763.png)
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
描述
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group, along with a heptenoic acid chain bearing two hydroxyl groups. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Cyclopropyl and Fluorophenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Construction of the Heptenoic Acid Chain: This step involves the formation of the carbon chain through aldol condensation or Wittig reaction, followed by selective reduction and hydroxylation to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC or Jones reagent.
Reduction: The double bond in the heptenoic acid chain can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid)
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nitrating mixture (HNO3/H2SO4), Halogenating agents (Br2, Cl2)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated heptanoic acid derivative
Substitution: Nitro or halogenated derivatives of the fluorophenyl group
科学研究应用
Cholesterol Management
Pitavastatin is primarily used for lowering LDL cholesterol levels and managing dyslipidemia. It achieves this by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis in the liver. Clinical studies have demonstrated its efficacy in reducing total cholesterol and triglycerides while increasing HDL cholesterol levels .
Cardiovascular Disease Prevention
Research indicates that Pitavastatin not only lowers cholesterol but also provides cardiovascular benefits beyond lipid reduction. It has been shown to stabilize atherosclerotic plaques and improve endothelial function, thus reducing the risk of cardiovascular events such as heart attacks and strokes .
Diabetes Management
Recent studies suggest that Pitavastatin may have a favorable profile in patients with diabetes. Unlike some other statins, it appears to have a neutral effect on blood glucose levels, making it a suitable option for diabetic patients who require lipid-lowering therapy .
Case Studies and Clinical Trials
Side Effects and Safety Profile
While generally well-tolerated, Pitavastatin can cause side effects such as muscle pain (myopathy), liver enzyme elevations, and gastrointestinal disturbances. Regular monitoring of liver function tests is recommended during therapy .
作用机制
The mechanism of action of (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function. The cyclopropyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, while the hydroxyl groups may participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Intermetallic Compounds: Though not directly related, these compounds share the complexity and specificity in their applications.
Uniqueness
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID stands out due to its unique combination of a quinoline core with cyclopropyl and fluorophenyl substitutions, along with a heptenoic acid chain. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.
生物活性
The compound (3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid, commonly known as Pitavastatin, is a member of the statin family of drugs. Statins are primarily used for cholesterol management and have been shown to possess various biological activities beyond lipid-lowering effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and recent research findings.
- Molecular Formula : C25H24FNO4
- Molecular Weight : 421.46 g/mol
- CAS Number : 769908-13-6
- IUPAC Name : calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Pitavastatin functions primarily as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. This inhibition leads to:
- Decreased Cholesterol Synthesis : Reduces total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels.
- Increased LDL Receptor Expression : Enhances the uptake of circulating LDL from the bloodstream.
- Reduction in Triglyceride Levels : Lowers very-low-density lipoprotein (VLDL) secretion into the blood.
Pharmacodynamic Effects
The pharmacodynamic profile of Pitavastatin includes:
- Significant reductions in LDL-C and TC levels.
- Modest increases in high-density lipoprotein cholesterol (HDL-C).
- Reduction in apolipoprotein B (Apo-B) levels and improvements in lipid ratios.
Table 1: Clinical Efficacy Data
Dose (mg) | LDL-C Reduction (%) | TC Reduction (%) | HDL-C Increase (%) | TG Reduction (%) |
---|---|---|---|---|
Placebo | - | - | - | - |
1 | -33.3 | -22.8 | +9.4 | -14.8 |
2 | -38.2 | -26.1 | +9.0 | -17.4 |
4 | -46.5 | -32.5 | +8.3 | -21.2 |
Therapeutic Applications
Pitavastatin is primarily indicated for:
- Treatment of primary hypercholesterolemia.
- Management of mixed dyslipidemia.
In clinical trials involving thousands of patients, Pitavastatin demonstrated significant efficacy in achieving lipid targets and improving overall cardiovascular risk profiles.
Recent Research Findings
Recent studies have explored additional biological activities of Pitavastatin beyond cholesterol management:
- Anti-inflammatory Properties : Research indicates that Pitavastatin may reduce inflammatory markers such as C-reactive protein (CRP), which is associated with cardiovascular risk.
- Endothelial Function Improvement : Studies show enhanced endothelial function in patients treated with Pitavastatin, suggesting potential benefits for vascular health.
- Neuroprotective Effects : Emerging evidence suggests that statins may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.
Case Studies
- Study on Cardiovascular Outcomes : A long-term study involving over 1,300 patients showed that Pitavastatin reduced cardiovascular events by improving lipid profiles and reducing inflammation markers.
- Impact on Diabetes Patients : In a cohort study of diabetic patients with dyslipidemia, Pitavastatin effectively managed lipid levels while maintaining glycemic control.
属性
IUPAC Name |
(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-FUTHQCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431733 | |
Record name | (E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769908-13-6 | |
Record name | (E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。